1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole
Overview
Description
“1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole” is a chemical compound with the IUPAC name 3,5-dipyridin-4-yl-1,2,4-triazol-1-amine . It is also known by other synonyms such as CID199772 and LS-155756 .
Molecular Structure Analysis
The molecular structure of “1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole” is based on its IUPAC name, 3,5-dipyridin-4-yl-1,2,4-triazol-1-amine . This suggests that the compound contains a 1,2,4-triazole ring substituted with an amino group at the 1-position and two 4-pyridyl groups at the 3 and 5 positions.Scientific Research Applications
Coordination Chemistry
1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole serves as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique structural features and thermal stabilities due to the ligand's ability to bridge metal ions, forming complex geometries and networks. For instance, syntheses and structures of four complexes with this ligand have demonstrated unusual two-dimensional layered motifs and one-dimensional ring-like infinite chains, highlighting the ligand's role in enabling diverse structural architectures with potential applications in catalysis, gas storage, and separation processes (Liu et al., 2008).
Corrosion Inhibition
The triazole derivatives, including those related to 1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole, have been identified as effective corrosion inhibitors for metals in acidic media. These compounds exhibit strong adsorption onto metal surfaces, forming protective layers that significantly reduce corrosion rates. Their effectiveness is attributed to the triazole ring's ability to bind to metal surfaces, a property explored in studies that have synthesized new classes of corrosion inhibitors based on triazole derivatives for mild steel protection in acidic environments (Mernari et al., 1998).
Luminescent Properties
Research into coordination polymers and MOFs utilizing 1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole has also revealed tunable luminescent properties. These properties are significant for developing sensors, optoelectronic devices, and materials for light-emitting applications. The luminescence stems from the ligand's ability to transfer energy efficiently within the crystal lattice or from the metal to the ligand, creating materials that can be engineered to exhibit specific emission wavelengths (Wang et al., 2010).
properties
IUPAC Name |
3,5-dipyridin-4-yl-1,2,4-triazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-18-12(10-3-7-15-8-4-10)16-11(17-18)9-1-5-14-6-2-9/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXNZCWLXNGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=N2)C3=CC=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197738 | |
Record name | 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole | |
CAS RN |
4923-06-2 | |
Record name | 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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